



## Murepavadin Susceptibility Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Murepavadin** (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting Pseudomonas aeruginosa.[1][2] It functions through a unique mechanism of action, binding to the lipopolysaccharide transport protein D (LptD) in the outer membrane, which disrupts the lipopolysaccharide transport pathway and ultimately leads to bacterial cell death.[1] [2][3] As a pathogen-specific agent, **Murepavadin** holds promise for treating infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa.[3][4] Accurate and reproducible susceptibility testing methods are crucial for its clinical development and for monitoring the emergence of resistance.

These application notes provide detailed protocols for determining the in vitro susceptibility of P. aeruginosa to **Murepavadin** using standard laboratory methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as described in the scientific literature.[1][4][5][6][7][8]

## **Quantitative Data Summary**

The following tables summarize the minimum inhibitory concentration (MIC) data for **Murepavadin** against P. aeruginosa as reported in various studies.



Table 1: Murepavadin MIC Distribution against P. aeruginosa

Study Cohort	Number of Isolates	MIC₅o (mg/L)	MIC <sub>90</sub> (mg/L)	Murepavadi n MIC Range (mg/L)	Reference
Global Collection (USA, Europe, China)	1,219	0.12	0.12	Not Specified	[1][9]
XDR Isolates (North America & Europe)	785	0.12	0.25	Not Specified	[3]
Cystic Fibrosis Isolates (Broth Microdilution)	Not Specified	0.125	2	≤0.06 to ≥128	[10][11]
Cystic Fibrosis Isolates (Agar Dilution)	Not Specified	4	32	Not Specified	[10][12]

Table 2: Quality Control (QC) Strains

QC Strain	Method	Reported MIC Range (mg/L)	Reference
P. aeruginosa ATCC 27853	Broth Microdilution	Not explicitly defined in search results	[1][4][8]
P. aeruginosa PA3140	Broth Microdilution	Not explicitly defined in search results	[1][4][8]



Note: As **Murepavadin** is an investigational agent, official CLSI or EUCAST QC ranges have not been established. Laboratories should establish their own internal QC ranges based on the manufacturer's recommendations and in-house validation.

# Experimental Protocols Broth Microdilution MIC Testing

This is the reference method for determining the MIC of Murepavadin.[1][4][8]

#### Materials:

- Murepavadin analytical powder
- Appropriate solvent for Murepavadin (e.g., sterile distilled water, potentially with a small amount of acid or base as per manufacturer's instructions)
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)[1][4][5][8]
- Sterile 96-well U-bottom microtiter plates[6]
- · P. aeruginosa isolates for testing
- P. aeruginosa ATCC 27853 and/or PA3140 as guality control strains[1][4][8]
- Sterile saline (0.85%) or other suitable diluent
- · McFarland 0.5 turbidity standard
- Spectrophotometer
- Incubator (35 ± 2°C)

#### Protocol:

- Murepavadin Stock Solution Preparation:
  - Accurately weigh the Murepavadin powder.



- Reconstitute in the recommended solvent to create a high-concentration stock solution (e.g., 1280 mg/L). The exact concentration will depend on the desired final concentration range.
- Ensure the powder is fully dissolved.
- Sterilize the stock solution by filtration if necessary.
- Store the stock solution at -70°C or as recommended by the manufacturer.
- Preparation of Murepavadin Dilutions:
  - Perform serial two-fold dilutions of the Murepavadin stock solution in CA-MHB directly in the 96-well plates or in separate tubes.
  - A typical concentration range to test is 0.015 to 32 mg/L.[6]
  - $\circ~$  The final volume in each well should be 50  $\mu L$  or 100  $\mu L$  , depending on the chosen plate format.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the P. aeruginosa isolate.
  - Suspend the colonies in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10<sup>8</sup> CFU/mL). This can be done visually or with a spectrophotometer.
  - $\circ$  Dilute this standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Add the diluted bacterial suspension to each well of the microtiter plate containing the Murepavadin dilutions.



- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading the MIC:
  - The MIC is the lowest concentration of Murepavadin that completely inhibits visible growth of the organism.[6]
  - This can be determined by visual inspection or with a plate reader.

## **Agar Dilution MIC Testing**

Agar dilution is an alternative method for determining the MIC of Murepavadin.[10][12]

#### Materials:

- · Murepavadin analytical powder and solvent
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- · P. aeruginosa isolates and QC strains
- Sterile saline and McFarland 0.5 standard
- Inoculum replicating device (e.g., Steers replicator)
- Incubator (35 ± 2°C)

#### Protocol:

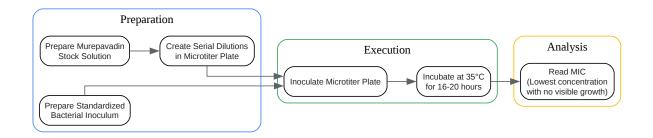
- Preparation of Murepavadin-Containing Agar Plates:
  - Prepare Murepavadin stock solutions as described for broth microdilution.
  - Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

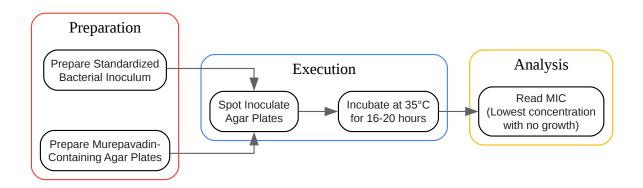


- Add the appropriate volume of Murepavadin stock solution to the molten agar to achieve the desired final concentrations. Create a series of plates with two-fold dilutions of the antibiotic.
- Include a drug-free control plate.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Inoculum Preparation:
  - Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
  - Further dilute this suspension to achieve a final inoculum concentration of approximately
     10<sup>4</sup> CFU per spot.
- Inoculation and Incubation:
  - Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.
  - Allow the inoculum spots to dry completely before inverting the plates.
  - Incubate the plates at 35 ± 2°C for 16-20 hours.
- Reading the MIC:
  - The MIC is the lowest concentration of **Murepavadin** that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).

## **Visualizations**







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